![molecular formula C8H14N2O3 B2393323 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid CAS No. 954567-53-4](/img/structure/B2393323.png)
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 954567-53-4 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 1-{[(methylamino)carbonyl]amino}cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(methylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPACNWSZHPURF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.